molecular formula C20H21NO2 B1306310 Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine CAS No. 436087-18-2

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine

Cat. No.: B1306310
CAS No.: 436087-18-2
M. Wt: 307.4 g/mol
InChI Key: CVAZQOJFGUFCAC-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethylamine moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the furan ring and the phenyl groups. This reaction is catalyzed by palladium and requires the presence of a base such as potassium carbonate . The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-[2-(4-hydroxy-phenyl)-1-phenyl-ethyl]-amine
  • Furan-2-ylmethyl-[2-(4-fluoro-phenyl)-1-phenyl-ethyl]-amine
  • Furan-2-ylmethyl-[2-(4-chloro-phenyl)-1-phenyl-ethyl]-amine

Uniqueness

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21-15-19-8-5-13-23-19/h2-13,20-21H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAZQOJFGUFCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389920
Record name N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-18-2
Record name N-[2-(4-Methoxyphenyl)-1-phenylethyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-2-(4-methoxyphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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